1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
NIDA-41020 is a cannabinoid (CB) receptor 1 antagonist (Ki = 4.1 nM). It binds selectively to CB1 over CB2 (Kbs = 26 and 831 nM, respectively). NIDA-41020 was designed as a potential radioligand for use in positron emission tomography (PET).
NIDA-41020 is a CB1 cannabinoid receptor antagonist.
NIDA-41020 is a CB1 cannabinoid receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
502486-89-7
VCID:
VC0537186
InChI:
InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)
SMILES:
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Molecular Formula:
C23H24Cl2N4O2
Molecular Weight:
459.4 g/mol
1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
CAS No.: 502486-89-7
Cat. No.: VC0537186
Molecular Formula: C23H24Cl2N4O2
Molecular Weight: 459.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | NIDA-41020 is a cannabinoid (CB) receptor 1 antagonist (Ki = 4.1 nM). It binds selectively to CB1 over CB2 (Kbs = 26 and 831 nM, respectively). NIDA-41020 was designed as a potential radioligand for use in positron emission tomography (PET). NIDA-41020 is a CB1 cannabinoid receptor antagonist. |
|---|---|
| CAS No. | 502486-89-7 |
| Molecular Formula | C23H24Cl2N4O2 |
| Molecular Weight | 459.4 g/mol |
| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30) |
| Standard InChI Key | KWDBQJRWPWTGPF-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator